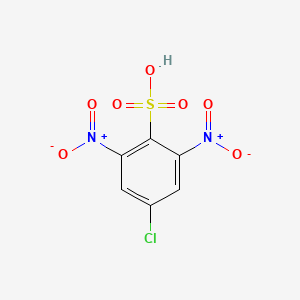![molecular formula C17H19N3O B11958203 1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone CAS No. 107920-10-5](/img/structure/B11958203.png)
1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone is an organic compound known for its vibrant color and potential applications in various fields. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used as a dye due to its intense coloration.
Méthodes De Préparation
The synthesis of 1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminophenyl ethanone. This involves treating the amine with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-methylaniline in an alkaline medium to form the azo compound. The reaction is usually carried out in the presence of sodium hydroxide (NaOH) to maintain the pH.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator due to its color change properties.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction within biological systems, leading to the release of aromatic amines, which can interact with cellular components and affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone can be compared with other azo compounds such as:
1-[4-(dimethylamino)phenyl]ethanone: Similar in structure but with different substituents, leading to variations in color and reactivity.
1-[4-(methylthio)phenyl]ethanone: Contains a sulfur group, which affects its chemical properties and applications.
1-(4-methylphenyl)ethanone: Lacks the azo group, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct color properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
107920-10-5 |
|---|---|
Formule moléculaire |
C17H19N3O |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
1-[4-[[4-[ethyl(methyl)amino]phenyl]diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H19N3O/c1-4-20(3)17-11-9-16(10-12-17)19-18-15-7-5-14(6-8-15)13(2)21/h5-12H,4H2,1-3H3 |
Clé InChI |
WBXMXTVEAJLPON-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)
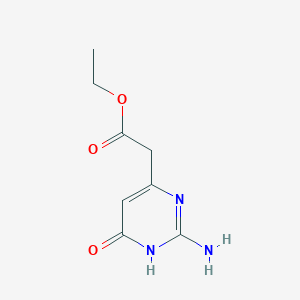
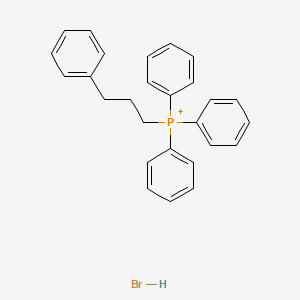
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
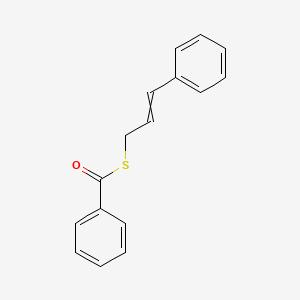
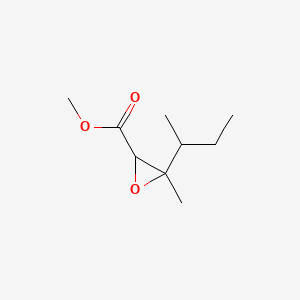
![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)




